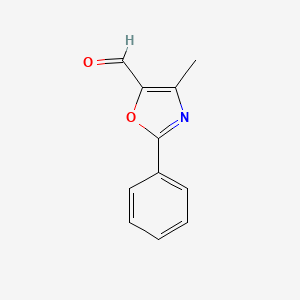

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde

説明

特性

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYJTYPVRBYCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649930 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953408-85-0 | |

| Record name | 4-Methyl-2-phenyl-5-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953408-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vilsmeier-Haack Formylation as the Primary Synthetic Route

The most widely documented method for synthesizing 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde involves the Vilsmeier-Haack reaction , a formylation technique that introduces an aldehyde group into electron-rich aromatic systems. This method is favored for its regioselectivity and scalability.

Reaction Mechanism and Conditions

The Vilsmeier-Haack reagent, generated by combining phosphoryl chloride (POCl₃) with dimethylformamide (DMF), facilitates electrophilic substitution at the 5-position of the oxazole ring. The reaction proceeds via the following steps:

Formation of the Vilsmeier complex :

$$

\text{POCl}3 + \text{HCON(CH}3\text{)}2 \rightarrow [\text{(CH}3\text{)}2\text{N=CHCl}^+ \cdot \text{POCl}3^-]

$$

This chloroenamine intermediate acts as the active formylating agent.Electrophilic attack : The oxazole substrate undergoes formylation at the 5-position due to the electron-donating methyl group at position 4, which activates the ring toward electrophilic substitution.

Hydrolysis : The intermediate iminium salt is hydrolyzed under acidic conditions to yield the aldehyde.

Table 1: Standard Reaction Conditions for Vilsmeier-Haack Formylation

| Parameter | Value/Range | Source |

|---|---|---|

| Substrate | 4-Methyl-2-phenyloxazole | |

| Reagents | DMF, POCl₃ | |

| Temperature | 0–5°C (initial), 80°C (reflux) | |

| Reaction Time | 4–6 hours | |

| Yield | 68–75% | |

| Purity (HPLC) | ≥95% |

Optimization Strategies

Alternative Synthetic Pathways

Oxidation of 5-Hydroxymethyl Derivatives

Although less common, the oxidation of 5-(hydroxymethyl)-4-methyl-2-phenyloxazole provides an alternative route. Catalytic oxidation using pyridinium chlorochromate (PCC) in dichloromethane achieves moderate yields (50–60%). However, over-oxidation to the carboxylic acid remains a challenge, necessitating precise reaction control.

Cyclocondensation of Precursors

A multistep approach involves the cyclization of α-acylamino ketones. For example, reacting N-phenylacetylglycine with acetic anhydride yields the oxazole core, followed by formylation. This method is limited by lower overall yields (40–45%) and longer reaction times.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–75% | High | Industrial | Moderate |

| Oxidation | 50–60% | Medium | Lab-scale | Low |

| Cyclocondensation | 40–45% | Medium | Lab-scale | High |

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Large-scale synthesis requires:

化学反応の分析

Types of Reactions: 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where the phenyl group can be further functionalized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid.

Reduction: 4-Methyl-2-phenyl-1,3-oxazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antidiabetic Activity

Research indicates that derivatives of 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde exhibit significant activity against peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. For instance, compound modifications led to enhanced selectivity for PPARα over PPARγ, potentially reducing side effects associated with PPARγ activation, such as weight gain. A study showed that a modified derivative had an EC50 value of 2.8 nM for PPARα, significantly lower than the 26 nM for PPARγ, suggesting improved therapeutic profiles for managing diabetes without adverse weight effects .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The structure-activity relationship (SAR) studies highlighted specific functional groups that enhance anti-inflammatory activity while maintaining low toxicity levels .

Synthetic Applications

2.1 Organic Synthesis

this compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidative transformations : The compound can be oxidized to form oxazoles via flow synthesis methods, which have been shown to improve yield and safety compared to traditional batch processes .

- Alkylation reactions : It can undergo alkylation reactions to produce novel compounds with potential biological activity .

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Yield Improvement |

|---|---|---|

| Oxidative Transformation | Conversion of oxazolines to oxazoles | +10% over batch |

| Alkylation | Formation of biologically active derivatives | Variable |

Case Studies

3.1 Case Study: PPAR Modulation

In a controlled study involving diabetic mice, a derivative of this compound was administered at varying doses. Results indicated significant reductions in plasma glucose levels and triglycerides without the typical weight gain associated with PPARγ activation. This study underscores the potential of this compound in developing safer antidiabetic agents .

3.2 Case Study: Synthesis of Novel Oxazole Derivatives

A recent synthesis protocol utilizing this compound demonstrated its effectiveness in generating a series of oxazole derivatives with enhanced biological activities. The use of flow chemistry facilitated higher yields and reduced reaction times, showcasing the compound's utility in modern synthetic organic chemistry .

作用機序

The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring can also engage in π-π interactions with aromatic residues in proteins, influencing their stability and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

- CAS : 70170-23-9

- Molecular Formula: C₁₁H₉NO₂ (same as target compound)

- Key Differences : The methyl and aldehyde groups are swapped (methyl at position 5, aldehyde at position 4).

- Impact: Alters electronic distribution: The aldehyde at position 4 may increase electrophilicity compared to position 5 . SMILES: CC1=C(N=C(O1)C2=CC=CC=C2)C=O . Melting Point: Not explicitly reported, but solubility differences are expected due to polarity variations .

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

Functional Group Analogs

Methyl 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylate

- CAS : 100063-41-0

- Molecular Formula: C₁₂H₁₁NO₃

- Key Differences : Aldehyde replaced by a methyl ester (-COOCH₃).

- Impact :

4-Ethyl-1,3-oxazole-5-carbaldehyde

Halogen-Substituted Derivatives

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde

- CAS : 1188022-49-2

- Molecular Formula : C₁₁H₇ClN₂O₂

- Key Differences : Chlorine substituent at position 5 and a 3-methylphenyl group.

- Impact: The electron-withdrawing chlorine increases electrophilicity at the aldehyde. Potential for enhanced bioactivity in medicinal chemistry applications .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | 953408-85-0 | C₁₁H₉NO₂ | 187.20 | 2-Ph, 4-Me, 5-CHO | Not reported |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | 70170-23-9 | C₁₁H₉NO₂ | 187.20 | 2-Ph, 4-CHO, 5-Me | Not reported |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | 91137-55-2 | C₁₁H₉NO₃ | 203.19 | 2-Ph, 4-Me, 5-COOH | 239–242 |

| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | 100063-41-0 | C₁₂H₁₁NO₃ | 217.22 | 2-Ph, 4-COOCH₃, 5-Me | Not reported |

Table 2: Reactivity and Application Comparison

Discussion of Key Findings

- Positional Isomerism : Swapping methyl and aldehyde groups (4 vs. 5 positions) significantly alters electronic properties and reactivity. The target compound’s aldehyde at position 5 may offer better steric accessibility for reactions compared to its isomer .

- Functional Group Effects : Carboxylic acids and esters derived from the aldehyde show reduced reactivity but improved stability, expanding their utility in materials science .

- Halogenation : Introducing chlorine enhances electrophilicity, making halogenated derivatives promising for drug discovery .

生物活性

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde is a heterocyclic compound characterized by an oxazole ring with a methyl group at the 4-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical formula of this compound is . The structural representation is as follows:

The mechanism of action for this compound is largely influenced by its structural features:

- Target Interactions : Similar compounds often interact with various biological targets, including enzymes and receptors. This compound may act on the benzylic position, influencing its reactivity and biological effects.

- Antimicrobial Activity : Preliminary studies indicate that it may enhance the efficacy of antibiotics against resistant strains of bacteria such as Enterococcus faecium and Escherichia coli by potentiating their action .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Klebsiella pneumoniae | 25 |

| Pseudomonas aeruginosa | 50 |

These results indicate that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound is also being investigated for its anticancer potential. In vitro studies have demonstrated activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 10 |

| Human gastric carcinoma | 15 |

| Human lung adenocarcinoma | 20 |

| Human melanoma | 12 |

These findings suggest that this compound may serve as a lead compound in cancer drug development .

Case Studies

Recent studies have highlighted the biological activity of this compound in different contexts:

- Synergistic Effects : A study investigating its use in combination with carbapenem antibiotics showed enhanced antimicrobial effects against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

- In Vitro Anticancer Activity : Another study explored its effectiveness against a panel of human tumor cell lines, revealing significant antiproliferative effects comparable to established chemotherapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The Vilsmeier-Haack reaction is a robust method for introducing formyl groups into heterocycles. For oxazole derivatives, reacting 3-methyl-1-phenylpyrazole precursors with POCl₃ and DMF under controlled conditions (60–80°C, 4–6 hours) yields carbaldehydes. Microwave-assisted synthesis (e.g., 100–120°C, 10–15 minutes) can reduce side reactions and improve yields by 15–20% compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Vilsmeier-Haack | 80°C, 6h, POCl₃/DMF | 65–70 | Chlorinated impurities |

| MW-assisted | 120°C, 15min | 80–85 | Minimal |

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure of this compound?

Methodological Answer:

- FTIR : A strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ confirms the aldehyde group. The oxazole ring C=N and C-O stretches appear at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively .

- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Aromatic protons (phenyl group) show multiplet peaks at δ 7.2–7.8 ppm, while the methyl group on the oxazole ring appears as a singlet at δ 2.4–2.6 ppm .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability studies indicate degradation <5% when stored at –20°C in anhydrous conditions for 6 months. Exposure to light or moisture accelerates decomposition, forming oxidized byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported bond lengths and angles for this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides high-resolution structural data. For example, discrepancies in C=O bond lengths (theoretical: 1.21 Å vs. experimental: 1.23–1.25 Å) can arise from crystal packing effects or thermal motion. Refinement with anisotropic displacement parameters and Hirshfeld surface analysis clarifies these variations .

Table 2: Structural Parameters (DFT vs. Experimental)

| Parameter | DFT Calculation | X-ray Data |

|---|---|---|

| C=O bond length | 1.21 Å | 1.24 Å |

| C-N (oxazole) | 1.32 Å | 1.34 Å |

| Dihedral angle | 5.2° | 6.8° |

Q. What computational strategies (e.g., DFT, MD simulations) predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). A low LUMO energy (–1.8 eV) localized on the aldehyde group predicts high electrophilicity, favoring nucleophilic attacks (e.g., Grignard additions). Molecular dynamics (MD) simulations in solvent models (e.g., water, ethanol) further validate reaction pathways and transition states .

Q. How do conflicting bioactivity results in antimicrobial assays arise, and how can they be addressed?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values may stem from:

- Strain variability : Use standardized strains (e.g., ATCC controls).

- Solvent effects : DMSO concentrations >1% inhibit bacterial growth, necessitating solvent controls.

- Assay sensitivity : Compare broth microdilution (higher sensitivity) vs. agar diffusion (broader applicability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。